2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound belongs to a class of heterocycles known for their diverse biological activities and potential therapeutic applications. The presence of the diazaspiro framework suggests interesting properties, making it a subject of research in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving diazaspiro intermediates and benzoic acid derivatives. Its synthesis and applications have been documented in several patents and scientific articles, highlighting its significance in drug development and organic synthesis .
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of spiro compounds, which are known for their unique geometrical configurations and potential pharmacological properties.
The synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid typically involves multi-step organic reactions. Key methods include:
The molecular formula of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is , with a molar mass of approximately 246.26 g/mol.
The compound can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
The mechanism of action for 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid primarily relates to its interaction with biological targets such as proteins involved in disease pathways.
Research indicates that compounds with similar structures can act as inhibitors for specific protein-protein interactions, particularly in cancer pathways involving mutant forms of proteins like KRAS . The exact mechanism may involve binding to active sites or altering conformational states of target proteins.
2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid has several potential applications:
The IUPAC name delineates critical structural features:
Table 1: Structural and Chemical Properties
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C~13~H~14~N~2~O~3~ | Balanced MW for drug-likeness |
SMILES Notation | O=C(O)C1=CC=CC=C1C(C(N2)=O)NC32CCC3 | Encodes ring connectivity and functional groups |
Spiro System | [3.4]octane | 4-membered + 5-membered ring fusion |
Key Functional Groups | Benzoic acid, δ-lactam, tertiary amine | Multipoint target engagement capability |
Commercial Suppliers | BLD Pharm, AiFChem, Arctom Scientific | Accessibility for high-throughput screening |
Spirocycles bridge conformational rigidity and synthetic flexibility, addressing limitations of planar scaffolds:
Table 2: Comparative Advantages of Spiro[3.4]octanes in Drug Design
Parameter | Spiro[3.4]octanes | Linear Scaffolds |
---|---|---|
Fsp~3~ | 0.38–0.52 | 0.10–0.25 |
Passive Permeability | Moderate-to-high | Variable |
Metabolic Stability | ↑ t~1/2~ (rigidity) | ↓ t~1/2~ (flexible bonds) |
Synthetic Diversification | 3–4 exit vectors | 1–2 functionalization sites |
Benzoic acid’s evolution from natural product isolation to synthetic linchpin mirrors advances in spirocyclic chemistry:
Concluding Remarks
2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid embodies innovations at the intersection of spirocyclic chemistry and carboxylate bioisosterism. Its structural uniqueness—conformationally constrained yet functionally versatile—offers solutions to persistent challenges in drug discovery: enhancing target engagement precision while optimizing pharmacokinetics. As synthetic methodologies advance, this scaffold promises novel therapeutic agents, particularly in antimicrobial and anticancer domains where three-dimensional diversity is paramount. Future research should prioritize enantioselective routes and in vivo validation of hybrid derivatives.
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1